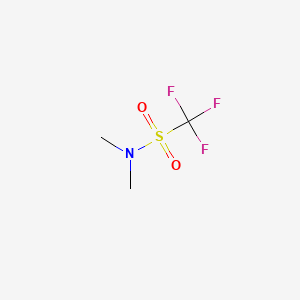

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

描述

属性

IUPAC Name |

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIWUFBWQIELGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182325 | |

| Record name | N,N-Dimethyltrifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28048-17-1 | |

| Record name | AI 3-10742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyltrifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-trifluoromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Approach

The synthesis of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide commonly involves the reaction of trifluoromethanesulfonyl derivatives with dimethylamine or its equivalents. The trifluoromethanesulfonyl group (–SO2CF3) is introduced via trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride intermediates, which then react with dimethylamine to yield the target sulfonamide.

Detailed Synthetic Routes

Reaction Conditions and Optimization

- Solvents: Common solvents include tetrahydrofuran, dichloromethane, benzene, toluene, and dimethylformamide.

- Temperature: Reactions are generally conducted between 0 °C and 80 °C.

- Time: Reaction times vary from 30 minutes to several hours depending on reagent purity and solvent.

- Acid scavengers: Bases such as triethylamine or pyridine are used to neutralize the released HCl or triflic acid by-products.

- Atmosphere: Inert atmosphere (nitrogen or argon) is recommended to prevent moisture and air-sensitive side reactions.

Purification

- The crude product is typically purified by distillation under reduced pressure (e.g., 42 °C at 12 mmHg).

- Additional purification can involve recrystallization or chromatography depending on scale and purity requirements.

Research Findings and Analytical Data

Summary Table of Preparation Routes

Additional Notes

- The compound is air-sensitive and should be stored under inert gas to maintain stability.

- Safety precautions are necessary due to its flammability and irritant properties (skin and eye irritation).

- The trifluoromethylsulfonyl group imparts strong electron-withdrawing effects, making this compound valuable in synthetic organic chemistry for modifying molecular properties.

化学反应分析

Types of Reactions: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include and .

Oxidation: Reagents such as or can be used.

Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different sulfonyl derivatives .

科学研究应用

Scientific Research Applications

- Organic Synthesis :

-

Pharmaceutical Development :

- The compound is explored for its potential in drug design and development. Its role as a building block for creating bioactive compounds has been highlighted in various studies. For instance, it may serve as a precursor in synthesizing novel analgesics that target TRPV1 channels, which are implicated in pain pathways .

- Electrochemical Applications :

- Materials Science :

Case Study 1: Trifluoromethylation Reactions

In a study focusing on the trifluoromethylation of various substrates, researchers demonstrated that this compound could effectively introduce trifluoromethyl groups into aromatic compounds. This reaction was facilitated by specific catalysts under mild conditions, showcasing the compound's utility in synthesizing fluorinated organic molecules with potential pharmaceutical applications.

Case Study 2: Development of TRPV1 Modulators

Another significant application was reported in the context of developing TRPV1 modulators for pain management. The compound served as a key intermediate in synthesizing a series of analogs that exhibited promising analgesic effects in preclinical models. The results indicated that modifications to the trifluoromethyl group influenced the binding affinity and selectivity towards TRPV1 channels.

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Trifluoromethylation of aromatic compounds | Enhanced biological activity |

| Pharmaceutical Research | Precursor for analgesics targeting TRPV1 | Improved efficacy and safety profiles |

| Electrochemistry | Electrolytes for batteries | High thermal stability |

| Materials Science | Coatings with low surface energy | Chemical resistance and durability |

作用机制

The mechanism of action of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, making it a strong electron-withdrawing group. This property influences its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions and participate in various catalytic processes .

相似化合物的比较

Table 1: Structural and Physical Properties of Selected Compounds

Structural Differences and Substituent Effects

Quaternary Ammonium Salts vs. Neutral Sulfonamides: Compounds like 1g (trimethylammonium triflate) are ionic liquids with enhanced solubility in polar solvents, whereas the neutral sulfonamide (target compound) exhibits moderate polarity suitable for non-aqueous electrolytes . The trimethylsilyl group in 82113-66-4 increases steric bulk and electron-withdrawing capacity, making it a stronger Lewis acid compared to the dimethylamine-substituted target compound .

Functional Group Variations :

- Trifluoromethanesulfonate esters (e.g., 76881-19-1) act as leaving groups in SN2 reactions, whereas sulfonamides participate in nucleophilic substitutions or serve as directing groups .

- Tetrazole-containing derivatives (e.g., 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide) exhibit bioactivity due to the tetrazole ring’s metabolic stability .

Research Findings and Trends

- Thermal Stability : The target compound’s decomposition temperature (>200°C) exceeds that of ionic liquids like 1g, which degrade above 150°C .

- Solubility : Neutral sulfonamides exhibit better solubility in dichloromethane and THF compared to ionic analogues, which prefer polar aprotic solvents .

- Synthetic Flexibility : The dimethylamine group in the target compound allows for further functionalization (e.g., quaternization), unlike N-cyclohexyl derivatives .

生物活性

1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide (CAS Number: 28048-17-1) is a synthetic compound that has garnered attention for its unique chemical properties and potential biological activities. This article focuses on its biological activity, examining its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound features a trifluoromethyl group that enhances its reactivity. Its molecular formula is , and it is characterized as a colorless to light yellow liquid at room temperature. The compound is soluble in organic solvents and exhibits significant stability under various conditions .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The trifluoromethyl group acts as a strong electron-withdrawing substituent, which can influence the reactivity of the compound in biological systems. This property allows it to form stable complexes with metal ions and participate in catalytic processes that may affect cellular pathways .

Key Mechanisms:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, potentially leading to the modification of biomolecules.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in critical metabolic pathways, suggesting that this compound may exhibit similar properties.

Biological Applications

Research has indicated several potential applications of this compound in biological contexts:

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of sulfonamides found that compounds with similar structures effectively inhibited bacterial growth. Although direct studies on this compound are scarce, its structural similarity suggests potential efficacy against bacterial strains.

Study 2: Drug Development

In drug design research, this compound was utilized as a precursor for synthesizing novel pharmaceuticals. Its incorporation into drug candidates has been shown to enhance metabolic stability and bioavailability in preliminary assays .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Details |

|---|---|

| Molecular Formula | |

| Physical State | Colorless to light yellow liquid |

| Mechanism of Action | Nucleophilic substitution; potential enzyme inhibition |

| Potential Applications | Medicinal chemistry; antimicrobial activity |

| Related Studies | Antimicrobial efficacy; drug development |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide with high purity?

- Methodology : A common approach involves reacting dimethylamine with 1,1,1-trifluoromethanesulfonyl chloride under anhydrous conditions. Purification steps typically include column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from non-polar solvents. Purity validation should follow ISO 17034 standards, utilizing HPLC (≥98% purity) and NMR spectroscopy to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methyl and trifluoromethyl groups (δ ~3.0 ppm for N(CH₃)₂; δ ~120 ppm for CF₃ in ¹³C NMR).

- FTIR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (m/z 177.15) .

Q. What are the optimal storage conditions to ensure the stability of this compound?

- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Avoid moisture and prolonged exposure to light. Stability studies indicate a 42-day shelf life under ISO 17034-compliant storage .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the CF₃ group on sulfonamide’s electrophilicity. Use software (e.g., Gaussian) to calculate LUMO energies and Fukui indices, referencing structural data from NIST Chemistry WebBook . Experimental validation via kinetic studies (e.g., monitoring substitution rates with nucleophiles like amines) is critical .

Q. How does the electron-withdrawing trifluoromethyl group influence the sulfonamide’s acidity and reaction kinetics?

- Methodology : The CF₃ group lowers the pKa of the sulfonamide NH (predicted pKa ~4–5 for analogous compounds), enhancing its electrophilicity. Titration experiments (e.g., potentiometric) or computational simulations (DFT) can quantify acidity. Compare kinetics in reactions (e.g., alkylation) against non-fluorinated analogs to isolate electronic effects .

Q. What strategies resolve contradictory data regarding the catalytic activity of this compound in Friedel-Crafts reactions?

- Methodology :

- Control Experiments : Vary solvents (e.g., DMF vs. dichloromethane) and catalysts (e.g., Lewis acids).

- Analytical Cross-Check : Use HPLC-MS/MS to identify intermediates and byproducts (as in ’s Table S2).

- Replicate Conditions : Adhere to ISO 17034 protocols to ensure reproducibility, addressing discrepancies in moisture sensitivity or reagent purity .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodology :

- Reaction Optimization : Control exothermic steps via gradual reagent addition and cooling.

- Purification at Scale : Use fractional distillation or continuous chromatography.

- Quality Assurance : Implement in-line FTIR/NMR for real-time monitoring. ISO 17034-certified facilities ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。